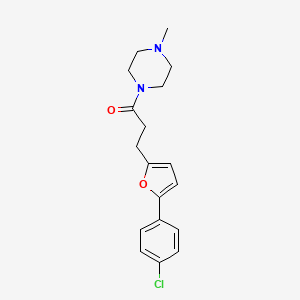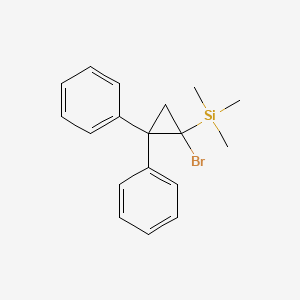
(1-Bromo-2,2-diphenylcyclopropyl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromo-2,2-diphenylcyclopropyl)(trimethyl)silane: is a unique organosilicon compound with the molecular formula C18H21BrSi and a molecular weight of 345.358 g/mol . This compound is characterized by the presence of a bromine atom, two phenyl groups, and a trimethylsilyl group attached to a cyclopropyl ring. It is primarily used in research and development due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-2,2-diphenylcyclopropyl)(trimethyl)silane typically involves the reaction of 2,2-diphenylcyclopropyl bromide with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1-Bromo-2,2-diphenylcyclopropyl)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclopropyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Chemistry: In chemistry, (1-Bromo-2,2-diphenylcyclopropyl)(trimethyl)silane is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical transformations .
Mechanism of Action
The mechanism of action of (1-Bromo-2,2-diphenylcyclopropyl)(trimethyl)silane is primarily based on its ability to participate in substitution and coupling reactionsThe trimethylsilyl group can also be modified under specific conditions, providing additional versatility in chemical synthesis .
Comparison with Similar Compounds
- (7-Bromo-2-naphthyl)(trimethyl)silane
- (2-{[(3-Bromo-2-cyclohexen-1-yl)oxy]methoxy}ethyl)(trimethyl)silane
- 2-({[(1S,6R)-3-Bromo-7-oxabicyclo[4.2.0]oct-2-en-1-yl]oxy}methoxy)ethylsilane
Uniqueness: Compared to these similar compounds, (1-Bromo-2,2-diphenylcyclopropyl)(trimethyl)silane is unique due to the presence of the cyclopropyl ring and two phenyl groups. This structure imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
88056-68-2 |
|---|---|
Molecular Formula |
C18H21BrSi |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
(1-bromo-2,2-diphenylcyclopropyl)-trimethylsilane |
InChI |
InChI=1S/C18H21BrSi/c1-20(2,3)18(19)14-17(18,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
InChI Key |
XMQPDUFQGWLSEP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11937708.png)
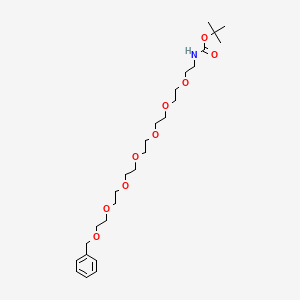
![heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate](/img/structure/B11937715.png)
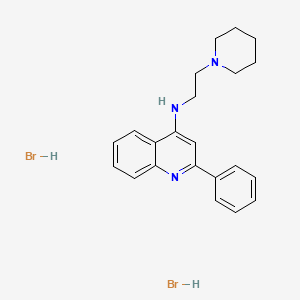
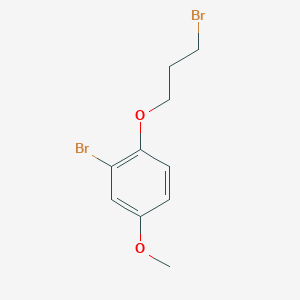
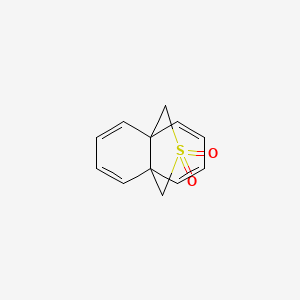
![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B11937751.png)
![{[(Dibromomethyl)sulfonyl]methyl}benzene](/img/structure/B11937757.png)

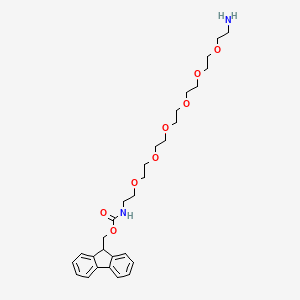
![2-[2-[(2R)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-4-morpholin-4-yl-1H-pyrimidin-6-one](/img/structure/B11937769.png)

